4,5-Dibromo-2-chloroaniline
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Overview
Description
4,5-Dibromo-2-chloroaniline is an aromatic amine compound characterized by the presence of two bromine atoms and one chlorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-chloroaniline can be synthesized through a multi-step process involving the bromination and chlorination of aniline derivatives. One common method involves the bromination of 2-chloroaniline, followed by further bromination to introduce the second bromine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of bromine and chlorine reagents under controlled conditions to ensure the selective introduction of halogen atoms. The reaction is often carried out in the presence of a catalyst to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-chloroaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further halogenation, nitration, and sulfonation reactions.
Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a catalyst.
Chlorination: Chlorine gas or chlorinating agents.
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like sodium borohydride.
Major Products:
Halogenated Derivatives: Further brominated or chlorinated products.
Amines: Reduced forms of the compound.
Nitro Compounds: Oxidized forms of the compound.
Scientific Research Applications
4,5-Dibromo-2-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-chloroaniline involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The halogen atoms on the aniline ring influence its reactivity and binding affinity to various substrates. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
- 4-Chloro-2,6-dibromoaniline
- 2,4-Dibromoaniline
- 2,6-Dibromoaniline
- 2,4-Dichloroaniline
Comparison: 4,5-Dibromo-2-chloroaniline is unique due to the specific positions of the bromine and chlorine atoms on the aniline ring, which confer distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of bromine atoms at the 4 and 5 positions, along with a chlorine atom at the 2 position, makes it more reactive in certain electrophilic aromatic substitution reactions compared to its isomers .
Properties
IUPAC Name |
4,5-dibromo-2-chloroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIKIVAITCBHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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